![molecular formula C9H7BrN2 B2513876 5-Bromoquinolin-4-amine CAS No. 1416440-31-7](/img/structure/B2513876.png)
5-Bromoquinolin-4-amine
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Overview
Description
Synthesis Analysis
Quinoline, the core structure of 5-Bromoquinolin-4-amine, has been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 5-Bromoquinolin-4-amine consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 223.073 g/mol .Chemical Reactions Analysis
Quinoline, the core structure of 5-Bromoquinolin-4-amine, shows both electrophilic and nucleophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Scientific Research Applications
Industrial Chemistry
The industrial sector benefits from sustainable chemical processes. Quinolines, including 5-Bromoquinolin-4-amine, play a role:
- Green Synthesis : Researchers explore environmentally friendly methods, such as microwave-assisted synthesis, solvent-free reactions, and photocatalysis. These approaches minimize waste and energy consumption .
Safety and Hazards
5-Bromoquinolin-4-amine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), specific target organ toxicity – single exposure (Category 3), and germ cell mutagenicity (Category 2) . It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 5-bromoquinolin-4-amine, are known to have a broad range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .
Mode of Action
It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Information about the pharmacokinetics of similar compounds, such as other quinoline derivatives, can be found .
Result of Action
It’s worth noting that quinoline derivatives, including 5-bromoquinolin-4-amine, are known to have various biological activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
5-bromoquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWGAKFTZZFIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinolin-4-amine |
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